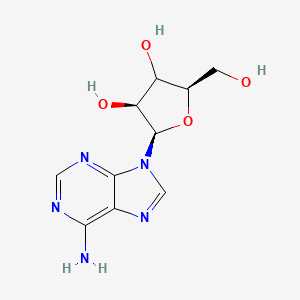
9-(|A-D-Xylofuranosyl)adenine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(|A-D-Xylofuranosyl)adenine is a nucleoside analog, which means it is a compound structurally similar to naturally occurring nucleosides. This compound is composed of adenine, a purine base, attached to a xylofuranose sugar. Nucleoside analogs are significant in medicinal chemistry due to their potential therapeutic applications, particularly in antiviral and anticancer treatments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(|A-D-Xylofuranosyl)adenine typically involves the protection of functional groups on the adenine and xylofuranose components, followed by glycosylation to form the nucleoside. For instance, the adenine can be protected at its 6-amino group with a benzoyl or (dimethylamino)methylene group, and the xylofuranose can be protected at the 5’-hydroxyl group with a dimethoxytrityl group. These protected intermediates are then subjected to glycosylation reactions under acidic conditions to form the desired nucleoside .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis and purification techniques to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
9-(|A-D-Xylofuranosyl)adenine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with altered electronic properties.
Reduction: Reduction reactions can modify the functional groups on the adenine or sugar moiety.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the adenine base or the sugar.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic reagents like sodium azide or thiols can be employed under basic or neutral conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adenine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents, leading to a diverse array of nucleoside analogs.
科学的研究の応用
9-(|A-D-Xylofuranosyl)adenine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of oligonucleotides and other nucleoside analogs.
Biology: The compound is used in studies of nucleic acid interactions and enzyme mechanisms.
Medicine: It has potential therapeutic applications in antiviral and anticancer treatments due to its ability to interfere with nucleic acid synthesis.
作用機序
The mechanism of action of 9-(|A-D-Xylofuranosyl)adenine involves its incorporation into nucleic acids, where it can disrupt normal nucleic acid synthesis and function. This disruption can inhibit the replication of viruses or the proliferation of cancer cells. The compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases, thereby interfering with their activity and leading to therapeutic effects .
類似化合物との比較
Similar Compounds
9-(2’-Deoxy-β-D-xylofuranosyl)adenine: Similar in structure but lacks the hydroxyl group at the 2’ position.
9-(β-D-Arabinofuranosyl)adenine: Contains an arabinose sugar instead of xylose.
9-(β-D-Ribofuranosyl)adenine: Contains a ribose sugar instead of xylose.
Uniqueness
9-(|A-D-Xylofuranosyl)adenine is unique due to the presence of the xylofuranose sugar, which imparts distinct chemical and biological properties. This uniqueness can influence its interactions with enzymes and nucleic acids, making it a valuable compound for specific research and therapeutic applications .
特性
分子式 |
C10H13N5O4 |
|---|---|
分子量 |
267.24 g/mol |
IUPAC名 |
(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6?,7+,10-/m1/s1 |
InChIキー |
OIRDTQYFTABQOQ-HMEJCUHCSA-N |
異性体SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H](C([C@H](O3)CO)O)O)N |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


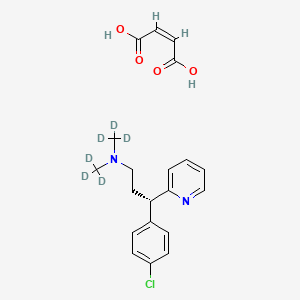
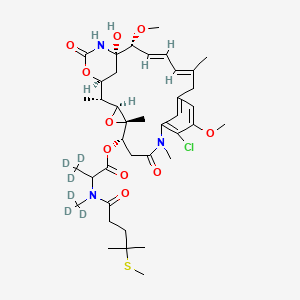
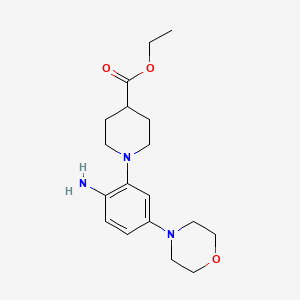
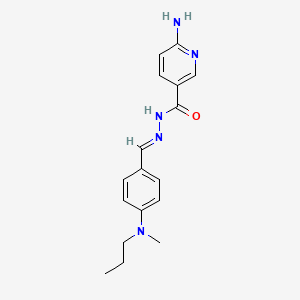
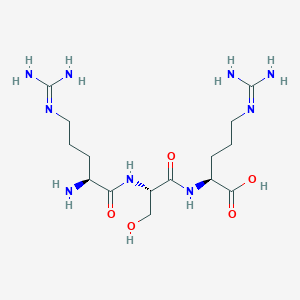
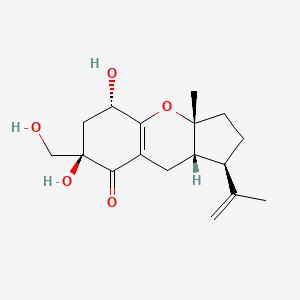
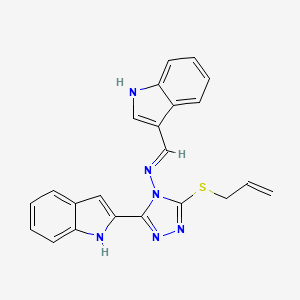
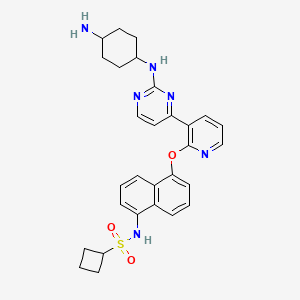
![N-[1-[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12408292.png)
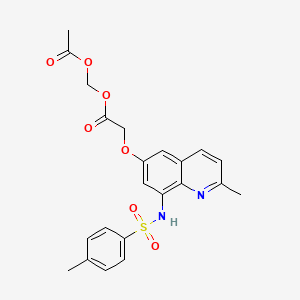
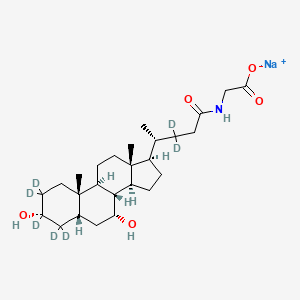

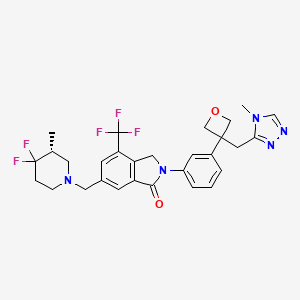
![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione](/img/structure/B12408333.png)
